molecular formula C21H23N3O5S3 B2991165 Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate CAS No. 681158-52-1

Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate

Cat. No. B2991165
CAS RN: 681158-52-1
M. Wt: 493.61
InChI Key: SYLAXZMZMBFVDV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C21H23N3O5S3. It has a molecular weight of 493.61. The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the thieno[2,3-d]thiazole ring might participate in electrophilic substitution reactions . The benzamido group could undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like the sulfonyl and carboxylate groups would likely make this compound soluble in polar solvents.

Scientific Research Applications

Anticancer Drug Development

This compound has been investigated for its potential in anticancer drug development. The structural diversity offered by the thieno[2,3-d]thiazole moiety makes it a valuable scaffold in medicinal chemistry. It can interact with various biological targets, potentially inhibiting cancer cell growth and proliferation .

Antimicrobial Activity

Research has shown that thieno[2,3-d]thiazole derivatives exhibit antimicrobial properties. This compound, with its piperidin-1-ylsulfonyl group, could be explored for its efficacy against a range of bacterial and fungal pathogens .

Enzyme Inhibition

The piperidine moiety is a common feature in enzyme inhibitors. As such, this compound may serve as a lead structure for the development of new inhibitors targeting enzymes that are relevant in diseases like Alzheimer’s or Parkinson’s .

Neuroprotection and Anti-inflammatory Activity

Compounds containing both pyrimidine and triazole structures have shown neuroprotective and anti-inflammatory effects. Given the structural similarity, Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate could be a candidate for further studies in these areas .

Pharmacological Applications in Central Nervous System Disorders

Piperidine derivatives play a significant role in the pharmaceutical industry, particularly in the development of treatments for central nervous system disorders. This compound’s piperidine sulfonamide segment could be pivotal in creating drugs for treating conditions such as depression, schizophrenia, and anxiety .

Synthesis of Heterocyclic Compounds

The compound can be used as a precursor in the synthesis of various heterocyclic compounds. Its reactive sites allow for multiple chemical transformations, making it a versatile building block in organic synthesis .

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its synthesis. Additionally, studies could investigate the reactivity of this compound and its potential uses in chemical synthesis .

properties

IUPAC Name

ethyl 6-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S3/c1-3-29-20(26)17-13(2)16-19(30-17)23-21(31-16)22-18(25)14-7-9-15(10-8-14)32(27,28)24-11-5-4-6-12-24/h7-10H,3-6,11-12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLAXZMZMBFVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate

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